molecular formula C24H16N2O2 B6025032 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-naphthamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-naphthamide

Cat. No. B6025032
M. Wt: 364.4 g/mol
InChI Key: OSBRRBTYODPXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-naphthamide, commonly known as BINA, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. BINA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Mechanism of Action

BINA inhibits the activity of PKC by binding to its catalytic domain. This binding prevents the activation of PKC, which in turn leads to the inhibition of downstream signaling pathways. BINA has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
BINA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of PKC. BINA has also been shown to have anti-inflammatory properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BINA in lab experiments is its specificity for PKC. BINA has been shown to selectively inhibit the activity of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of using BINA is its potential toxicity. BINA has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BINA. One area of research is the development of BINA derivatives with improved specificity and potency. Another area of research is the identification of new targets for BINA, which may lead to the development of new therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of BINA in animal models and humans.

Synthesis Methods

The synthesis of BINA involves the reaction of 2-naphthoic acid with 2-amino-3-hydroxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure BINA.

Scientific Research Applications

BINA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BINA has also been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of cancer therapies.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-23(18-13-12-16-6-1-2-7-17(16)14-18)25-20-9-5-8-19(15-20)24-26-21-10-3-4-11-22(21)28-24/h1-15H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRRBTYODPXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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